(R)-Tioconazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

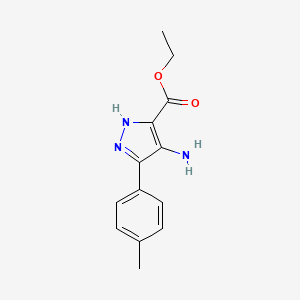

®-Tioconazole is an antifungal agent belonging to the imidazole class of compounds. It is primarily used to treat fungal infections by inhibiting the growth of fungi. The compound is known for its effectiveness against a broad spectrum of fungal pathogens, making it a valuable tool in both medical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tioconazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between glyoxal, formaldehyde, and ammonia or an amine.

Introduction of the Chiral Center: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or starting materials.

Substitution Reactions: The imidazole ring undergoes substitution reactions to introduce the necessary functional groups, such as halogenation followed by nucleophilic substitution.

Industrial Production Methods

Industrial production of ®-Tioconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction conditions precisely.

Purification Steps: Such as crystallization, distillation, or chromatography to isolate the pure compound.

Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

®-Tioconazole undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the imidazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions on the imidazole ring.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Halogenating agents (e.g., bromine) followed by nucleophiles (e.g., amines or thiols).

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Reduced Imidazole Derivatives: From reduction reactions.

Substituted Imidazoles: From substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, ®-Tioconazole is used as a model compound to study the behavior of imidazole derivatives in various reactions. It serves as a reference for developing new synthetic methods and understanding reaction mechanisms.

Biology

Biologically, ®-Tioconazole is studied for its antifungal properties. Research focuses on its efficacy against different fungal strains, resistance mechanisms, and potential side effects.

Medicine

Medically, ®-Tioconazole is used to treat fungal infections such as athlete’s foot, jock itch, and ringworm. It is also being investigated for its potential to treat other fungal-related conditions and its use in combination therapies.

Industry

In industry, ®-Tioconazole is used in the formulation of antifungal creams, ointments, and sprays. It is also explored for its potential use in agricultural fungicides and preservatives.

Mecanismo De Acción

®-Tioconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, ®-Tioconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately the death of the fungal cell.

Comparación Con Compuestos Similares

Similar Compounds

- Clotrimazole

- Miconazole

- Ketoconazole

- Fluconazole

Comparison

®-Tioconazole is unique in its chiral nature, which can influence its pharmacokinetics and pharmacodynamics. Compared to other imidazole antifungals, ®-Tioconazole may offer different efficacy and safety profiles, making it a valuable alternative in certain clinical scenarios. Its broad-spectrum activity and effectiveness against resistant strains also highlight its uniqueness.

Propiedades

Número CAS |

1603815-14-0 |

|---|---|

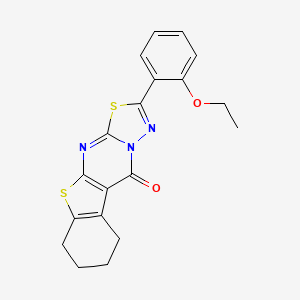

Fórmula molecular |

C16H13Cl3N2OS |

Peso molecular |

387.7 g/mol |

Nombre IUPAC |

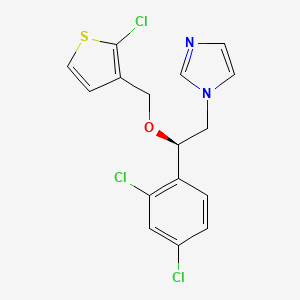

1-[(2R)-2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole |

InChI |

InChI=1S/C16H13Cl3N2OS/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19/h1-7,10,15H,8-9H2/t15-/m0/s1 |

Clave InChI |

QXHHHPZILQDDPS-HNNXBMFYSA-N |

SMILES isomérico |

C1=CC(=C(C=C1Cl)Cl)[C@H](CN2C=CN=C2)OCC3=C(SC=C3)Cl |

SMILES canónico |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)